2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide
Overview
Description
“2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide” is a chemical compound with the CAS Number: 1311315-50-0 . It has a molecular weight of 308.81 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[1-(3-phenylpropanoyl)-4-piperidinyl]acetamide . The InChI code for this compound is 1S/C16H21ClN2O2/c17-12-15(20)18-14-8-10-19(11-9-14)16(21)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 308.81 .Scientific Research Applications
New Salt Formation
A novel compound related to 2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide has been developed. This new salt, specifically N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, is used in pharmaceutical compositions and therapies (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Antibacterial Activity
The compound demonstrates significant antibacterial properties. For instance, a study on N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, closely related to 2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide, found that these compounds are effective against various bacterial strains, including Salmonella typhi and Escherichia coli. This highlights the potential use of these compounds in treating bacterial infections (Iqbal et al., 2017).
Antimicrobial Nano-Materials
Compounds derived from reactions involving 2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide have shown promise in antimicrobial applications. In particular, derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide have been found to be effective against pathogenic bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Anxiolytic Properties
Derivatives of 2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide, such as N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide, have shown potential as anxiolytics. These derivatives display efficacy in animal models predictive of clinical efficacy for treating anxiety, suggesting their possible use in the development of new anxiolytic drugs (Kordik et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-12-15(20)18-14-8-10-19(11-9-14)16(21)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXJJXADQHTRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174791 | |
Record name | Acetamide, 2-chloro-N-[1-(1-oxo-3-phenylpropyl)-4-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide | |
CAS RN |
1311315-50-0 | |
Record name | Acetamide, 2-chloro-N-[1-(1-oxo-3-phenylpropyl)-4-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[1-(1-oxo-3-phenylpropyl)-4-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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